

# Unraveling the Dual Role of miR-143: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IT-143A   |           |
| Cat. No.:            | B15559680 | Get Quote |

A comprehensive analysis of microRNA-143 (miR-143) expression reveals a striking dichotomy in its regulation between cancerous and non-cancerous pathologies. While consistently downregulated in various malignancies, its expression is often elevated in cardiovascular and metabolic diseases. This guide provides a comparative overview of miR-143's differential expression in healthy versus diseased tissues, supported by quantitative data, detailed experimental protocols, and an exploration of its intricate signaling pathways.

MicroRNA-143, a small non-coding RNA molecule, has emerged as a critical regulator of gene expression in a multitude of cellular processes. Its dysregulation is implicated in the pathogenesis of several diseases, making it a focal point for researchers, scientists, and drug development professionals. This guide synthesizes current experimental data to provide an objective comparison of miR-143's performance as a biomarker and potential therapeutic target across different disease spectrums.

## Quantitative Analysis of miR-143 Expression

The differential expression of miR-143 in diseased tissues compared to their healthy counterparts is a key indicator of its pathological role. The following tables summarize quantitative data from various studies, highlighting the fold changes and statistical significance of miR-143 expression in cancer, cardiovascular diseases, and metabolic disorders.

## Table 1: Differential Expression of miR-143 in Cancerous versus Healthy Tissues



| Cancer Type                 | Tissue/Cell<br>Type            | Fold Change<br>(Cancer vs.<br>Healthy) | p-value  | Reference |
|-----------------------------|--------------------------------|----------------------------------------|----------|-----------|
| Breast Cancer               | Tissue                         | 0.89 (decreased)                       | < 0.001  | [1]       |
| Colon Cancer                | Tissue                         | 2.30 (increased)                       | < 0.001  | [1]       |
| Lung<br>Adenocarcinoma      | Tissue                         | Markedly<br>reduced                    | < 0.0001 | [2]       |
| Prostate Cancer             | Tumor-<br>associated<br>stroma | 5.4 (decreased)                        | 0.029    | [3]       |
| Nasopharyngeal<br>Carcinoma | Tissue                         | Reduced                                | -        | [4]       |
| Gastric<br>Carcinoma        | Tissue                         | Reduced                                | -        | [4]       |

Table 2: Differential Expression of miR-143 in

Cardiovascular Diseases versus Healthy Tissues

| Disease                    | Tissue/Sample<br>Type    | Fold Change<br>(Diseased vs.<br>Healthy) | p-value | Reference |
|----------------------------|--------------------------|------------------------------------------|---------|-----------|
| Coronary Artery<br>Disease | -                        | Decreased in smooth muscle cells         | -       | [5]       |
| Atherosclerosis            | Animal and human lesions | Decreased (miR-<br>143-3p)               | -       | [6]       |
| Hypertension               | Serum                    | Decreased                                | -       | [5]       |

# Table 3: Differential Expression of miR-143 in Metabolic Disorders versus Healthy Tissues



| Disease               | Tissue/Sample<br>Type   | Fold Change<br>(Diseased vs.<br>Healthy)           | p-value | Reference |
|-----------------------|-------------------------|----------------------------------------------------|---------|-----------|
| Metabolic<br>Syndrome | Serum                   | 6.74 (increased)                                   | < 0.001 | [7]       |
| Obesity (mouse model) | Liver                   | Upregulated                                        | -       | [8]       |
| Obesity (mouse model) | Adipose Tissue<br>(BAT) | Diminished                                         | -       | [6]       |
| Obesity (mouse model) | Adipose Tissue<br>(WAT) | Initially<br>upregulated,<br>then<br>downregulated | -       | [6]       |

## **Key Signaling Pathways Modulated by miR-143**

The functional impact of miR-143's differential expression is manifested through its regulation of specific signaling pathways. Understanding these pathways is crucial for elucidating disease mechanisms and identifying potential therapeutic intervention points.

In the context of cancer, miR-143 often acts as a tumor suppressor by targeting key oncogenic pathways. One of the most well-documented targets is the KRAS signaling cascade. By directly binding to the 3' UTR of KRAS mRNA, miR-143 inhibits its translation, leading to the downregulation of downstream effector pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and metastasis.[9][10][11][12]





Click to download full resolution via product page

miR-143 inhibits the KRAS signaling cascade.

In cardiovascular diseases, particularly in the context of vascular smooth muscle cell (VSMC) function, miR-143 plays a pivotal role in differentiation and phenotypic switching. The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of these







processes. TGF-β induces the expression of miR-143, which in turn targets transcription factors like KLF4 and ELK1 that promote a proliferative and synthetic VSMC phenotype. By downregulating these factors, miR-143 helps maintain the contractile, differentiated state of VSMCs, which is crucial for vascular homeostasis.[13][14][15]





Click to download full resolution via product page

TGF- $\beta$  induces miR-143 to promote VSMC differentiation.



In the realm of metabolic disorders, emerging evidence points to the involvement of miR-143 in insulin resistance. Studies have shown that elevated levels of circulating miR-143 are associated with metabolic syndrome.[7] One of its key targets in this context is the Insulin-like Growth Factor 2 Receptor (IGF2R). By downregulating IGF2R, miR-143 can impair insulin signaling, contributing to a state of insulin resistance.[16][17][18]



Click to download full resolution via product page



miR-143 can impair insulin signaling by targeting IGF2R.

## **Experimental Protocols for miR-143 Analysis**

Accurate and reproducible quantification of miR-143 is paramount for research and clinical applications. The following are detailed methodologies for two commonly used techniques: quantitative reverse transcription PCR (qRT-PCR) and in situ hybridization (ISH).

## Quantitative Reverse Transcription PCR (qRT-PCR) using TaqMan MicroRNA Assays

This protocol provides a robust method for the sensitive and specific quantification of mature miR-143 from total RNA.

- 1. Reverse Transcription (RT):
- Reaction Setup: On ice, prepare the RT master mix per reaction:
  - 100 mM dNTPs (with dTTP): 0.15 μL
  - MultiScribe™ Reverse Transcriptase (50 U/μL): 1.00 μL
  - 10X Reverse Transcription Buffer: 1.50 μL
  - RNase Inhibitor (20 U/μL): 0.19 μL
  - Nuclease-free water: 4.16 μL
  - Total RT Master Mix Volume: 7.00 μL
- RNA and Primer Addition:
  - Add 5 μL of total RNA (1-10 ng) to each well of a 96-well plate.
  - Add 3 μL of the 5X TaqMan MicroRNA Assay RT primer for hsa-miR-143.
- Incubation:



 Seal the plate and incubate at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then 85°C for 5 minutes to inactivate the enzyme. The resulting cDNA can be stored at -20°C.

#### 2. Real-Time PCR:

- Reaction Setup: Prepare the PCR reaction mix per reaction:
  - 2X TagMan Universal PCR Master Mix, No AmpErase UNG: 10 μL
  - 20X TaqMan MicroRNA Assay (hsa-miR-143): 1 μL
  - Nuclease-free water: 7.67 μL
  - RT product (cDNA): 1.33 μL
  - Total PCR Reaction Volume: 20 μL
- Thermal Cycling Conditions:
  - Enzyme Activation: 95°C for 10 minutes.
  - PCR Cycles (40 cycles):
    - Denaturation: 95°C for 15 seconds.
    - Annealing/Extension: 60°C for 60 seconds.
- Data Analysis:
  - Use the comparative CT ( $\Delta\Delta$ CT) method for relative quantification of miR-143 expression, normalizing to a suitable endogenous control (e.g., RNU48).

# In Situ Hybridization (ISH) for miR-143 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol allows for the visualization of miR-143 expression within the cellular context of tissue sections.



- 1. Deparaffinization and Rehydration:
- Immerse slides in xylene (or a xylene substitute) twice for 5 minutes each.
- Rehydrate through a series of graded ethanol washes: 100% (twice for 3 minutes), 95% (1 minute), 70% (1 minute), and finally rinse in DEPC-treated water.
- 2. Permeabilization and Fixation:
- Treat with Proteinase K (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The incubation time should be optimized for the specific tissue type.
- · Rinse with PBS.
- Post-fix with 4% paraformaldehyde in PBS for 10 minutes.
- Wash twice with PBS.
- 3. Hybridization:
- Pre-hybridize the slides in hybridization buffer at the hybridization temperature for 1-2 hours.
- Denature the double-DIG-labeled LNA probe for miR-143 (e.g., 5'-TGAGATGAAGCACTGTAGCTC-3') at 65-85°C for 5 minutes and then chill on ice.
- Dilute the denatured probe in hybridization buffer.
- Apply the probe solution to the tissue section, cover with a coverslip, and hybridize overnight
  in a humidified chamber at a temperature optimized for the specific LNA probe (typically 2025°C below the probe's Tm).
- 4. Post-Hybridization Washes:
- Wash slides in 5X SSC, 1X SSC, and 0.2X SSC at the hybridization temperature to remove unbound probe.
- 5. Immunodetection and Visualization:



- Block with a blocking solution (e.g., 2% sheep serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Wash with PBS containing 0.1% Tween-20.
- Develop the signal using an AP substrate such as NBT/BCIP, which produces a blue-purple precipitate.
- Counterstain with Nuclear Fast Red.
- Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

#### General Workflow for miR-143 Expression Analysis



Click to download full resolution via product page



Workflow for miR-143 expression analysis.

### Conclusion

The differential expression of miR-143 in healthy versus diseased tissues underscores its significant and context-dependent roles in human health and disease. Its consistent downregulation in many cancers positions it as a potential tumor suppressor and a target for replacement therapies. Conversely, its upregulation in certain cardiovascular and metabolic conditions suggests a more complex regulatory function that warrants further investigation for the development of targeted inhibitory therapies. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to further dissect the multifaceted roles of miR-143 and explore its potential as a diagnostic and therapeutic tool.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Associations Between miRNAs and Two Different Cancers: Breast and Colon PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MicroRNA-143/-145 in Cardiovascular Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons from miR-143/145: the importance of cell-type localization of miRNAs PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular disease-related miRNAs expression: potential role as biomarkers and effects of training exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA, Insulin Resistance, and Metabolic Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the association of some circulating miRNA molecules in the metabolic syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obesity-induced overexpression of miRNA-143 inhibits insulin-stimulated AKT activation and impairs glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 9. Repression of the miR-143/145 cluster by oncogenic Ras initiates a tumor-promoting feed-forward pathway PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemically modified MIR143-3p exhibited anti-cancer effects by impairing the KRAS network in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting microRNA-143 in colorectal cancer: advances in molecular biosciences for biomarker-based diagnostics, therapeutic strategies, and drug resistance prediction [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Transforming growth factor-β and smooth muscle differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unipr.it [air.unipr.it]
- 15. Transforming Growth Factor-β1 (TGF-β1) Utilizes Distinct Pathways for the Transcriptional Activation of MicroRNA 143/145 in Human Coronary Artery Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MicroRNAs as Regulators of Insulin Signaling: Research Updates and Potential Therapeutic Perspectives in Type 2 Diabetes [mdpi.com]
- 17. IGF2R insulin like growth factor 2 receptor [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 18. Signaling Pathways of the Insulin-like Growth Factor Binding Proteins PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Dual Role of miR-143: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#differential-expression-of-mir-143-in-healthy-versus-diseased-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com